N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine
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Overview
Description
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a fluorine atom and an isopropyl group, as well as a pyridine ring substituted with a dimethylamino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2,4-dichloro-5-fluoro-6-(propan-2-yl)pyrimidine, the pyrimidine ring is formed through nucleophilic substitution reactions.
Substitution on the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 2-chloro-3-(dimethylamino)pyridine. The dimethylamino group is introduced via nucleophilic substitution.
Coupling Reaction: The two rings are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts for coupling reactions, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-chloro-6-(propan-2-yl)pyrimidin-4-amine
- **N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-bromo-6-(propan-2-yl)pyrimidin-4-amine
- **N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-methyl-6-(propan-2-yl)pyrimidin-4-amine
Uniqueness
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5/c1-10(2)13-12(16)14(20-9-19-13)18-8-11-6-5-7-17-15(11)21(3)4/h5-7,9-10H,8H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDQQXYMMJJHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)NCC2=C(N=CC=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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